molecular formula C40H52N8O10S2 B611331 Thal-sns-032 CAS No. 2139287-33-3

Thal-sns-032

Cat. No. B611331
CAS RN: 2139287-33-3
M. Wt: 869.02
InChI Key: BXDZOYLPNAIDOC-UHFFFAOYSA-N
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Description

“Thal-sns-032” is a selective inhibitor and degrader of cyclin-dependent kinase 9 (CDK9). It links the CDK inhibitor SNS-032 to a thalidomide derivative that binds the E3 ubiquitin ligase Cereblon .


Synthesis Analysis

“Thal-sns-032” is a bifunctional molecule that uses PROTAC technology to promote degradation of the CDK9 protein . It is composed of a CDK-binding SNS-032 ligand linked to a thalidomide derivative that binds the E3 ubiquitin ligase Cereblon (CRBN) .


Molecular Structure Analysis

The molecular structure of “Thal-sns-032” consists of a CDK-binding SNS-032 ligand linked to a thalidomide derivative that binds the E3 ubiquitin ligase Cereblon (CRBN) .


Chemical Reactions Analysis

“Thal-sns-032” selectively induces degradation of CDK9 . It links the CDK inhibitor SNS-032 to a thalidomide derivative that binds the E3 ubiquitin ligase Cereblon .


Physical And Chemical Properties Analysis

The molecular formula of “Thal-sns-032” is C40H52N8O10S2 .

Scientific Research Applications

Cyclin-dependent Kinase Inhibitor

Thal-sns-032 is a potent and selective Cdk9 Degrader (PROTAC®) . It comprises the cyclin-dependent kinase inhibitor SNS 032 . It displays >15-fold selectivity for Cdk9 over other CDKs .

Cereblon E3 Ligase Ligand Conjugate

Thal-sns-032 is conjugated to the cereblon E3 ligase ligand, thalidomide . This makes it a cereblon-dependent degrader of Cdk9 .

Degradation of Cdk9

Thal-sns-032 induces complete degradation of Cdk9 at 250 nM in MOLT4 cells . This is significant as Cdk9 is a key player in various cellular processes.

Inhibition of Leukemia Cell Lines Proliferation

Thal-sns-032 inhibits the proliferation of leukemia cell lines . This suggests its potential application in leukemia treatment.

Selective Induction of CDK9 Degradation

Thal-sns-032 selectively induces degradation of CDK9 over other CDKs . This selectivity could be beneficial in targeted therapies.

Potent Inhibition of Cancer Cell Lines

Thal-sns-032 inhibited proliferation across a panel of 11 different leukemia cancer cell lines more potently than SNS-032 . This indicates its potential as a more effective therapeutic agent.

Mechanism of Action

Target of Action

Thal-sns-032 is a proteolysis-targeting chimera (PROTAC) that primarily targets cyclin-dependent kinases 2, 7, and 9 . These kinases are critical in the communication and relay of signals to promote cellular growth and function . Cyclin-dependent kinase 2 is involved in cellular proliferation by regulating the initiation of and progression through the DNA-synthesis phase of the cell cycle .

Mode of Action

Thal-sns-032 operates by linking the cyclin-dependent kinase inhibitor SNS-032 to a thalidomide derivative that binds the E3 ubiquitin ligase Cereblon . This results in the selective degradation of cyclin-dependent kinase 9 over other cyclin-dependent kinases . The degradation is achieved through co-engagement of cyclin-dependent kinase 9 and cereblon to promote E3 ligase-mediated ubiquitination and proteasomal degradation of cyclin-dependent kinase 9 .

Biochemical Pathways

The action of Thal-sns-032 affects the biochemical pathways involving cyclin-dependent kinases. By degrading cyclin-dependent kinase 9, Thal-sns-032 disrupts the normal functioning of this kinase, which plays a crucial role in cell cycle regulation and transcriptional regulation . This disruption can have downstream effects on various cellular processes, including cell proliferation and survival .

Result of Action

The primary result of Thal-sns-032’s action is the inhibition of cell proliferation and the induction of apoptosis . By selectively degrading cyclin-dependent kinase 9, Thal-sns-032 disrupts the normal cell cycle, leading to a decrease in cell proliferation . This can have significant effects on cancer cells, which rely on rapid and uncontrolled cell division for their growth .

Safety and Hazards

“Thal-sns-032” is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes .

Future Directions

“Thal-sns-032” has been used in research for the treatment of multiple myeloma . It has shown potential in inhibiting tumor cell proliferation and survival .

properties

IUPAC Name

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52N8O10S2/c1-40(2,3)29-21-43-32(58-29)24-59-33-22-44-39(60-33)46-35(51)25-9-13-47(14-10-25)23-31(50)42-12-16-56-18-20-57-19-17-55-15-11-41-27-6-4-5-26-34(27)38(54)48(37(26)53)28-7-8-30(49)45-36(28)52/h4-6,21-22,25,28,41H,7-20,23-24H2,1-3H3,(H,42,50)(H,44,46,51)(H,45,49,52)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDZOYLPNAIDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCN(CC3)CC(=O)NCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52N8O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thal-sns-032

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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